

# Molecular formula C10H9ClN2S analysis

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## Compound of Interest

	4-Chloro-5,6,7,8-
Compound Name:	tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Cat. No.:	B181879

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## In-Depth Technical Guide: C10H9ClN2S

For Researchers, Scientists, and Drug Development Professionals

### Analysis of the Thiazole Derivative: 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

#### Introduction:

The molecular formula C10H9ClN2S corresponds to the compound 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. This molecule belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The structural features of this compound, including the substituted phenyl ring and the aminothiazole core, suggest its potential for diverse pharmacological activities. This technical guide provides a comprehensive analysis of its synthesis, potential biological activities, and relevant experimental protocols, compiled from available scientific literature.

### Physicochemical and Spectroscopic Data

While specific experimental data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not extensively detailed in publicly available literature, predicted data and characteristics of analogous compounds provide valuable insights.

Property	Predicted Value/Information
Molecular Weight	224.71 g/mol
Monoisotopic Mass	224.01750 Da
SMILES	CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
InChI	InChI=1S/C10H9CIN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)

Predicted Mass Spectrometry Data:

Adduct	m/z
[M+H] <sup>+</sup>	225.0248
[M+Na] <sup>+</sup>	247.0067
[M-H] <sup>-</sup>	223.0103

## Synthesis

The most probable synthetic route for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an  $\alpha$ -haloketone with a thioamide.[1][2]

## Logical Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(4-chlorophenyl)-1-chloropropan-2-one and thiourea as the starting materials.



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Caption: Retrosynthetic analysis for C<sub>10</sub>H<sub>9</sub>CIN<sub>2</sub>S.

# Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the Hantzsch synthesis for analogous 2-aminothiazoles and may require optimization for the specific synthesis of 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine.[\[2\]](#)

## Materials:

- 1-(4-chlorophenyl)-1-chloropropan-2-one
- Thiourea
- Absolute Ethanol
- Sodium bicarbonate solution (5%)
- Deionized water

## Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorophenyl)-1-chloropropan-2-one (1 equivalent) in absolute ethanol.
- Add thiourea (1.1-1.5 equivalents) to the solution.
- Heat the reaction mixture to reflux with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Pour the reaction mixture into cold deionized water to precipitate the crude product.
- Neutralize the solution with a 5% sodium bicarbonate solution.
- Collect the solid precipitate by vacuum filtration.

- Wash the solid with cold deionized water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).



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Caption: General workflow for Hantzsch thiazole synthesis.

## Potential Biological Activities

While specific biological data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is limited, the broader class of 4-aryl-2-aminothiazoles has demonstrated a wide range of pharmacological activities.

## Antimicrobial Activity

Thiazole derivatives are known for their antibacterial and antifungal properties. A study on N-substituted derivatives of 4-(4-chlorophenyl)thiazol-2-amine showed promising activity against various bacterial and fungal strains.<sup>[1]</sup> For instance, certain derivatives exhibited significant zones of inhibition against *Aspergillus flavus* and *Aspergillus niger*.<sup>[1]</sup>

Experimental Protocol: Agar Well Diffusion Method (General)

This is a standard method for screening the antimicrobial activity of new compounds.

### Materials:

- Bacterial or fungal strains
- Nutrient agar or Sabouraud dextrose agar
- Test compound solution (in a suitable solvent like DMSO)
- Positive control (standard antibiotic/antifungal)

- Negative control (solvent)
- Sterile petri dishes, cork borer

**Procedure:**

- Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
- Allow the agar to solidify.
- Prepare a standardized inoculum of the test microorganism and spread it evenly over the agar surface.
- Create wells in the agar using a sterile cork borer.
- Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
- Measure the diameter of the zone of inhibition around each well.

## Anticancer Activity

Several studies have reported the anticancer potential of 4-(4-chlorophenyl)thiazole derivatives. For example, 4-(4-chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine has been synthesized and identified as a potent anticancer agent.<sup>[3]</sup> The cytotoxic effects of thiazole derivatives are often evaluated against various cancer cell lines.

### Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

**Materials:**

- Cancer cell line(s)

- Complete cell culture medium
- Test compound solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- Microplate reader

**Procedure:**

- Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Anti-inflammatory Activity

Recent studies have highlighted the potential of 4-(4-chlorophenyl)thiazol-2-amines as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LO).<sup>[4]</sup> Some derivatives have shown potent 5-LO inhibition with IC<sub>50</sub> values in the nanomolar range.<sup>[4]</sup>

### Experimental Protocol: 5-Lipoxygenase Inhibition Assay (General)

This assay measures the ability of a compound to inhibit the activity of the 5-LO enzyme.

**Materials:**

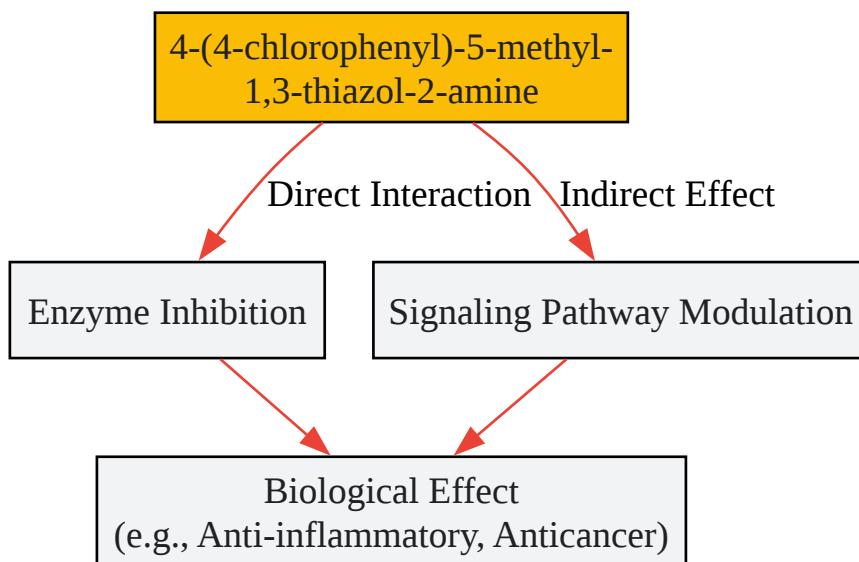
- Purified 5-lipoxygenase enzyme
- Arachidonic acid (substrate)
- Test compound solution
- Buffer solution
- Spectrophotometer

**Procedure:**

- Pre-incubate the 5-LO enzyme with the test compound at various concentrations in a buffer solution.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Monitor the formation of the product (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength over time.
- Calculate the percentage of enzyme inhibition for each concentration of the test compound.
- Determine the IC<sub>50</sub> value.

## Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes in inflammatory pathways (like 5-LO) or interference with signaling cascades crucial for cancer cell proliferation and survival.<sup>[4]</sup> Further research is required to elucidate the precise mechanism of action.



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Caption: Potential mechanisms of action for C10H9ClN2S.

## Conclusion

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative with significant potential for further investigation in drug discovery and development. Its synthesis is accessible through the well-established Hantzsch reaction. Based on the biological activities of structurally similar compounds, it is a promising candidate for screening as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide provides a foundational understanding of this compound, offering detailed, albeit generalized, experimental protocols to facilitate future research. Further studies are warranted to determine its specific biological activities, quantitative efficacy, and underlying mechanisms of action.

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